molecular formula C6H12ClNO4 B12685857 4-Ethyl hydrogen L-aspartate hydrochloride CAS No. 58485-25-9

4-Ethyl hydrogen L-aspartate hydrochloride

Cat. No.: B12685857
CAS No.: 58485-25-9
M. Wt: 197.62 g/mol
InChI Key: CIUVBVCPLPVNIW-WCCKRBBISA-N
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Description

4-Ethyl hydrogen L-aspartate hydrochloride: is a chemical compound with the molecular formula C6H13ClNO4. It is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl hydrogen L-aspartate hydrochloride typically involves the esterification of L-aspartic acid followed by the introduction of an ethyl group. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt. The process may involve steps such as:

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl hydrogen L-aspartate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

4-Ethyl hydrogen L-aspartate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Ethyl hydrogen L-aspartate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism. The compound may also influence cellular processes by modulating the activity of enzymes and receptors. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other derivatives of L-aspartic acid and similar amino acids .

Properties

CAS No.

58485-25-9

Molecular Formula

C6H12ClNO4

Molecular Weight

197.62 g/mol

IUPAC Name

(2S)-2-amino-4,4-dihydroxyhex-5-enoic acid;hydrochloride

InChI

InChI=1S/C6H11NO4.ClH/c1-2-6(10,11)3-4(7)5(8)9;/h2,4,10-11H,1,3,7H2,(H,8,9);1H/t4-;/m0./s1

InChI Key

CIUVBVCPLPVNIW-WCCKRBBISA-N

Isomeric SMILES

C=CC(C[C@@H](C(=O)O)N)(O)O.Cl

Canonical SMILES

C=CC(CC(C(=O)O)N)(O)O.Cl

Origin of Product

United States

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